Aluminum bis(2-ethylhexanoate)

Description

Contextualization of Organometallic Aluminum Carboxylates in Chemical Sciences

Organometallic aluminum carboxylates represent a significant class of compounds within the chemical sciences. These are compounds where a central aluminum atom is bonded to one or more carboxylate groups (RCOO⁻). researchgate.net The nature of the organic group (R) and the number of carboxylate ligands can be varied to tune the compound's physical and chemical properties.

These compounds are noted for their structural diversity. Due to the tendency of the aluminum center to achieve a higher coordination number, they often form self-associated aggregates, resulting in dimers, trimers, or larger polynuclear structures. researchgate.netdoi.org The carboxylate ligands typically act as bridging ligands, connecting multiple aluminum centers. doi.org This structural complexity influences their reactivity and applications.

In chemical sciences, aluminum carboxylates are recognized for their role as precursors in materials science, particularly for the synthesis of alumina (B75360) (Al₂O₃) and other ceramic materials. doi.orgresearchgate.net They are also investigated for their catalytic activity in various organic reactions and as components in the formation of coordination polymers, including metal-organic frameworks (MOFs). academie-sciences.frresearch.com The study of these compounds provides fundamental insights into coordination chemistry, bonding in organometallic species, and the synthesis of novel materials. researchgate.net

Scope and Significance of Hydroxyaluminum Bis(2-ethylhexanoate) in Advanced Materials and Catalysis

Hydroxyaluminum bis(2-ethylhexanoate) is a specific and widely utilized aluminum carboxylate. The presence of both hydrophobic 2-ethylhexanoate (B8288628) ligands and a reactive hydroxyl group gives the compound a unique chemical character. cymitquimica.com This structure allows it to function effectively in a range of applications, particularly in advanced materials and catalysis.

Advanced Materials:

Gelling Agent and Thickener: A primary application of this compound is as a gelling agent or thickener for hydrocarbon-based fluids. wikipedia.orgzhishangchemical.com It significantly increases the viscosity of organic liquids, which is crucial in the formulation of printing inks, paints, and lubricants. smolecule.comwarshel.com In the oil and gas industry, it has been used in fracturing fluids to help transport proppants.

Adhesion Promoter and Stabilizer: In coatings and adhesives, it acts as an adhesion promoter, improving the bond between the coating and the substrate, such as metals and plastics. americanelements.comchemimpex.com It also serves as a stabilizer in polymers like PVC, enhancing durability and resistance to environmental degradation. chemimpex.comvulcanchem.com

Precursor for Alumina Films: The compound can be used as a precursor in metal-organic chemical vapor deposition (MOCVD) to create amorphous alumina films on substrates like glass and silicon at temperatures above 480°C. researchgate.net

Catalysis:

Polymerization Catalyst: Hydroxyaluminum bis(2-ethylhexanoate) functions as a catalyst in various polymerization reactions, enhancing reaction efficiency. americanelements.comchemimpex.com It is particularly noted for its use in the production of polyolefins and other plastics. chemimpex.com

Cross-linking Catalyst: In adhesive and sealant formulations, it catalyzes cross-linking reactions, which improves the mechanical strength and durability of the final product. chemimpex.com

Catalyst for Oxidation and Hydrogenation: It is also employed as a catalyst or catalyst precursor for oxidation and hydrogenation processes. americanelements.com

The compound's effectiveness in low concentrations can offer economic advantages in industrial production processes. chemimpex.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₁AlO₅ | chemimpex.com |

| Molecular Weight | 330.40 g/mol | chemimpex.com |

| Appearance | White to off-white powder or viscous liquid | americanelements.comchemimpex.com |

| Density | >1.0 g/cm³ at 20°C | |

| Melting Point | >177°C | |

| Solubility | Insoluble in water; Soluble in organic solvents | americanelements.comwikipedia.org |

Historical Development and Contemporary Research Trajectories

The study of aluminum and its compounds is a relatively modern endeavor, with the metal itself only being isolated in the 19th century. totalmateria.com The development of aluminum carboxylates followed as industrial chemistry advanced. Early processes for creating metal carboxylates, including 2-ethylhexanoates, involved reacting powdered metals or their oxides/hydroxides with the corresponding carboxylic acid, often at high temperatures. google.com These methods were sometimes inefficient and could lead to impure products. google.com Over time, more controlled synthesis routes, such as direct neutralization and electrochemical methods, were developed to produce higher purity compounds for specialized applications like microelectronics. google.com

Historically, a significant application for this class of compound was as a thickening agent, famously used in the formulation of napalm. wikipedia.org However, its utility has since expanded into a wide array of more advanced and diverse industrial applications.

Structure

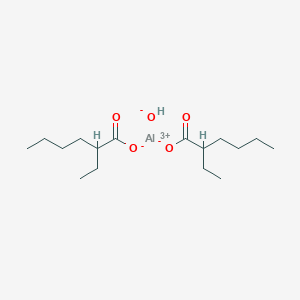

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-ethylhexanoate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXFWNWNWXSDBB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30745-55-2 | |

| Record name | Bis(2-ethylhexanoato-κO)hydroxyaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30745-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HYDROXYALUMINUM BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E28W1P5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Hydroxyaluminum Bis 2 Ethylhexanoate

Direct Neutralization Approaches in Carboxylate Salt Formation

One of the most direct methods for synthesizing hydroxyaluminum bis(2-ethylhexanoate) is the neutralization reaction between an appropriate aluminum precursor, such as aluminum hydroxide (B78521) or aluminum oxide, and 2-ethylhexanoic acid. This approach leverages the fundamental acid-base chemistry of the reactants.

The reaction of aluminum hydroxide, Al(OH)₃, with carboxylic acids is a classic neutralization process. Aluminum hydroxide is amphoteric, meaning it can react with both acids and bases. patsnap.com In the presence of an acid like 2-ethylhexanoic acid, it acts as a base. The mechanism involves the protonation of the surface hydroxyl groups on the aluminum hydroxide by the carboxylic acid, followed by the coordination of the carboxylate anion to the aluminum center and the subsequent elimination of water. This process can be described as a ligand exchange, where the hydroxide ligands on the aluminum precursor are substituted by 2-ethylhexanoate (B8288628) ligands. researchgate.net

Similarly, aluminum oxides (Al₂O₃) or hydrated aluminum oxides like boehmite (AlOOH) can be used. researchgate.netrsc.org The reaction with these precursors also proceeds via a topotactic reaction at the surface, where the carboxylate group bridges aluminum atoms, displacing surface hydroxyl groups. researchgate.netrsc.org The reaction with boehmite is particularly relevant as it already contains the Al-O-H linkage:

AlOOH + 2 C₈H₁₆O₂ → Al(OH)(C₈H₁₅O₂)₂ + H₂O

Precise control over the stoichiometry of the reactants is critical to ensure the formation of the desired bis-substituted product rather than the mono- or tris-substituted species. To synthesize hydroxyaluminum bis(2-ethylhexanoate), a molar ratio of approximately 2:1 of 2-ethylhexanoic acid to aluminum hydroxide is required.

Key reaction conditions that must be managed include:

Temperature: Elevated temperatures are typically necessary to drive the reaction to completion, often by facilitating the removal of the water byproduct.

Solvent: The reaction is often carried out in a non-polar organic solvent that can form an azeotrope with water, allowing for its removal by distillation (e.g., using a Dean-Stark apparatus). This continuous removal of water shifts the reaction equilibrium towards the product side.

Reaction Time: Sufficient time must be allowed for the heterogeneous reaction between the solid aluminum precursor and the liquid carboxylic acid to proceed to completion.

The table below summarizes the key parameters for the direct neutralization method.

| Parameter | Control Factor | Desired Outcome |

| Reactant Ratio | Molar stoichiometry of Al(OH)₃ to 2-ethylhexanoic acid | ~1:2 for bis-substitution |

| Temperature | Heating mantle / Reaction vessel temperature | Increase reaction rate and facilitate water removal |

| Water Removal | Azeotropic distillation (e.g., with toluene (B28343) or xylene) | Drive equilibrium towards product formation |

| Agitation | Stirring speed | Ensure efficient mixing for the heterogeneous reaction |

Alkoxide Precursor Routes for Aluminum bis(2-ethylhexanoate) Synthesis

An alternative and widely used synthetic route employs aluminum alkoxides, such as aluminum isopropoxide (Al(O-i-Pr)₃), as the starting material. researchgate.netslideshare.net This method offers the advantage of starting with a precursor that is often more soluble in organic solvents than aluminum hydroxide, leading to more homogeneous reaction conditions.

The synthesis using aluminum alkoxides is fundamentally a ligand exchange (or alcoholysis) reaction. The 2-ethylhexanoate groups from the carboxylic acid displace the alkoxide groups (e.g., isopropoxide) on the aluminum center. The reaction byproduct is the corresponding alcohol (e.g., isopropanol). researchgate.net

To form an intermediate like aluminum isopropoxide bis(2-ethylhexanoate), the stoichiometry would be controlled: Al(OC₃H₇)₃ + 2 C₈H₁₆O₂ → Al(OC₃H₇)(C₈H₁₅O₂)₂ + 2 C₃H₇OH

This reaction is typically driven to completion by removing the more volatile alcohol byproduct through distillation. The resulting mixed alkoxide-carboxylate compound can then be hydrolyzed in a subsequent step to yield the final hydroxyaluminum bis(2-ethylhexanoate).

The crucial step in this pathway is the introduction of a hydroxyl group via the controlled hydrolysis of the aluminum-alkoxide or aluminum-carboxylate bond. acs.org If starting from an intermediate like aluminum isopropoxide bis(2-ethylhexanoate), a carefully measured amount of water (a 1:1 molar ratio) is added to selectively hydrolyze the remaining alkoxide group:

Al(OC₃H₇)(C₈H₁₅O₂)₂ + H₂O → Al(OH)(C₈H₁₅O₂)₂ + C₃H₇OH

The parameters for this hydrolysis step are critical:

Water Stoichiometry: The amount of water must be precisely controlled. An excess of water can lead to the formation of undesirable aluminum hydroxide gels or oxides and the hydrolysis of the carboxylate ligands. google.comresearchgate.net

Temperature: Hydrolysis is often carried out at controlled, sometimes low, temperatures to manage the exothermicity of the reaction and prevent uncontrolled condensation. researchgate.net

Addition Rate: Water is typically added slowly to the solution of the aluminum precursor to maintain control over the reaction.

The influence of these parameters is summarized in the table below.

| Hydrolysis Parameter | Influence on Product |

| Water-to-Aluminum Ratio | Determines the degree of hydrolysis; a 1:1 ratio is needed to replace one ligand with a hydroxyl group. |

| Temperature | Affects the rate of hydrolysis and condensation; lower temperatures favor controlled substitution. |

| Solvent | Influences the solubility of reactants and products, and can help moderate the reaction rate. |

| Aging Time | Allows for the completion of the hydrolysis and potential structural rearrangement of the product. |

Hydrolysis of Aluminum Tris(2-ethylhexanoate) as a Synthetic Pathway

A third synthetic approach involves the partial and controlled hydrolysis of aluminum tris(2-ethylhexanoate), Al(C₈H₁₅O₂)₃. This method starts with the fully substituted aluminum carboxylate and selectively replaces one of the carboxylate ligands with a hydroxyl group.

The synthesis of the precursor, aluminum tris(2-ethylhexanoate), can be achieved by reacting an aluminum precursor (such as aluminum isopropoxide) with a stoichiometric excess (3 equivalents or more) of 2-ethylhexanoic acid, ensuring all three initial ligands are replaced.

Once the aluminum tris(2-ethylhexanoate) is formed and isolated, it is reacted with a precise, sub-stoichiometric amount of water. A 1:1 molar ratio of water to the aluminum tris-carboxylate is required to yield the desired hydroxyaluminum bis(2-ethylhexanoate).

The reaction is as follows: Al(C₈H₁₅O₂)₃ + H₂O → Al(OH)(C₈H₁₅O₂)₂ + C₈H₁₆O₂

This reaction is an equilibrium process. Driving the reaction towards the products may require specific conditions, but often the formation of the stable Al-OH bond is favorable. The key to success in this pathway is the meticulous control over the amount of water added to prevent further hydrolysis to insoluble aluminum hydroxides.

The stoichiometric relationships for this pathway are outlined below.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Aluminum Tris(2-ethylhexanoate) | 456.63 | 1 |

| Water | 18.02 | 1 |

| Product | ||

| Hydroxyaluminum Bis(2-ethylhexanoate) | 330.40 | 1 |

| 2-Ethylhexanoic Acid | 144.21 | 1 |

Preparation of Aluminum Tris(2-ethylhexanoate) Precursors

The primary route for the synthesis of aluminum tris(2-ethylhexanoate) involves the reaction of an aluminum alkoxide, typically aluminum isopropoxide, with 2-ethylhexanoic acid. This method is favored due to the clean reaction profile and the volatility of the alcohol byproduct, which can be easily removed to drive the reaction to completion.

The reaction proceeds via the nucleophilic substitution of the isopropoxide groups on the aluminum atom by the 2-ethylhexanoate moieties. The stoichiometry of the reaction requires three equivalents of 2-ethylhexanoic acid for every equivalent of aluminum isopropoxide.

Reaction Scheme: Al(O-i-Pr)₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → Al(OOCCH(C₂H₅)(CH₂)₃CH₃)₃ + 3 i-PrOH

The reaction is typically carried out in a non-polar organic solvent, such as toluene or xylene, to facilitate the removal of the isopropanol (B130326) byproduct through azeotropic distillation. The reaction temperature is generally maintained between 120°C and 150°C. The progress of the reaction can be monitored by measuring the amount of isopropanol collected. High yields of aluminum tris(2-ethylhexanoate) can be achieved under these conditions.

| Parameter | Condition |

| Reactants | Aluminum isopropoxide, 2-ethylhexanoic acid |

| Stoichiometry | 1 : 3 (molar ratio) |

| Solvent | Toluene, Xylene |

| Temperature | 120 - 150 °C |

| Byproduct Removal | Azeotropic distillation of isopropanol |

Quantitative Control of Hydrolysis for Bis-Product Formation

The conversion of aluminum tris(2-ethylhexanoate) to hydroxyaluminum bis(2-ethylhexanoate) is achieved through a controlled hydrolysis reaction. This step is critical as the extent of hydrolysis must be precisely managed to favor the formation of the bis-substituted product over the mono-substituted or fully hydrolyzed aluminum hydroxide.

The key to quantitative control lies in the stoichiometric addition of water. Theoretically, one mole of water is required to hydrolyze one mole of aluminum tris(2-ethylhexanoate) to produce one mole of hydroxyaluminum bis(2-ethylhexanoate) and one mole of 2-ethylhexanoic acid.

Reaction Scheme: Al(OOCCH(C₂H₅)(CH₂)₃CH₃)₃ + H₂O → Al(OH)(OOCCH(C₂H₅)(CH₂)₃CH₃)₂ + CH₃(CH₂)₃CH(C₂H₅)COOH

The reaction is typically performed in a suitable organic solvent at a moderately elevated temperature, often between 60°C and 80°C, to ensure a controlled reaction rate. The slow and controlled addition of water, often as a solution in a mutual solvent, is crucial to prevent localized over-hydrolysis and the formation of undesirable byproducts. The liberated 2-ethylhexanoic acid can be removed by distillation under reduced pressure to drive the equilibrium towards the desired product.

| Parameter | Condition |

| Reactants | Aluminum tris(2-ethylhexanoate), Water |

| Stoichiometry | 1 : 1 (molar ratio) |

| Solvent | Toluene, Mineral Spirits |

| Temperature | 60 - 80 °C |

| Control Method | Slow, controlled addition of water |

Comparative Analysis of Synthetic Efficiencies and Scalability

The two-step synthesis of hydroxyaluminum bis(2-ethylhexanoate) via the aluminum alkoxide route offers several advantages in terms of efficiency and scalability for industrial production.

Scalability: This synthetic route is highly scalable. The use of standard chemical processing equipment for reactions, distillations, and separations makes it amenable to large-scale industrial production. The raw materials, aluminum isopropoxide and 2-ethylhexanoic acid, are commercially available in bulk quantities. The primary challenges in scaling up the process lie in ensuring uniform heat and mass transfer during the azeotropic distillation and the controlled hydrolysis steps to maintain consistent product quality.

Alternative Routes: An alternative, though less common, synthetic approach involves the direct reaction of aluminum hydroxide with 2-ethylhexanoic acid. While this method appears simpler by potentially reducing the number of steps, it often suffers from lower reaction rates, the need for higher temperatures, and difficulties in achieving complete conversion and a pure product. The heterogeneous nature of the reaction (solid aluminum hydroxide and liquid fatty acid) can also present challenges for process control and scalability.

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Alkoxide Route | High yields, clean reactions, good process control | Two-step process, requires handling of moisture-sensitive alkoxides | Excellent |

| Direct Reaction | Potentially fewer steps | Slower reaction rates, higher temperatures, potential for incomplete conversion | Moderate |

Advanced Structural Elucidation and Coordination Chemistry of Hydroxyaluminum Bis 2 Ethylhexanoate

Fundamental Coordination Geometries and Ligand Binding Modes

The molecular architecture of hydroxyaluminum bis(2-ethylhexanoate) is dictated by the coordination preferences of the central aluminum(III) ion and the nature of its surrounding ligands: two 2-ethylhexanoate (B8288628) anions and one hydroxyl group. Aluminum, in its +3 oxidation state, typically adopts a coordination number of 4 or 6, leading to tetrahedral or octahedral geometries, respectively. In the presence of carboxylate and hydroxyl ligands, these geometries are often achieved through various ligand binding modes, resulting in the formation of monomeric, dimeric, or polymeric structures.

Analysis of the Aluminum Center Coordination Sphere

The aluminum(III) center in hydroxyaluminum bis(2-ethylhexanoate) acts as a Lewis acid, accepting electron pairs from the oxygen donor atoms of the carboxylate and hydroxyl ligands. The precise coordination number and geometry of the aluminum atom are influenced by factors such as steric hindrance from the bulky 2-ethylhexanoate groups and the potential for intermolecular associations. While a simple monomeric structure might be envisioned, the propensity of aluminum carboxylates to form extended networks suggests that higher coordination numbers are likely achieved through bridging interactions. In such scenarios, the aluminum center would likely be in a distorted octahedral or tetrahedral environment. The crystal radius of an aluminum ion with a coordination number of VI is 0.675 Å nih.gov.

Bidentate and Bridging Carboxylate Ligand Arrangements

The 2-ethylhexanoate ligand, as a carboxylate, can coordinate to the aluminum center in several ways. The most common modes are monodentate, bidentate chelating, and bidentate bridging. researchgate.netwikipedia.org

Bidentate Chelating: In this mode, both oxygen atoms of a single carboxylate group bind to the same aluminum center, forming a stable four-membered ring. This arrangement is common for metal carboxylates.

Bidentate Bridging: Here, the carboxylate group acts as a bridge between two different aluminum centers. Each oxygen atom of the carboxylate coordinates to a separate aluminum ion. This bridging is a key factor in the formation of dimeric or polymeric structures in many metal carboxylates.

Given the nature of similar aluminum compounds, it is highly probable that the 2-ethylhexanoate ligands in hydroxyaluminum bis(2-ethylhexanoate) adopt a combination of these binding modes, particularly the bridging arrangement, which would contribute to its known properties as a thickening agent.

Spectroscopic Characterization Techniques for Molecular and Electronic Structure

Spectroscopic methods are indispensable for elucidating the detailed molecular and electronic structure of hydroxyaluminum bis(2-ethylhexanoate). Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide valuable insights into ligand binding modes and the coordination environment of the aluminum center.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination modes of the carboxylate groups. The vibrational frequencies of the carboxylate's asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching modes are particularly informative. The difference between these two frequencies (Δν = νas - νs) can be used to distinguish between different coordination arrangements.

| Coordination Mode | Description | Expected Δν (cm⁻¹) Range |

| Ionic | Free carboxylate anion. | ~160-190 |

| Monodentate | One oxygen atom coordinated to the metal center. | >200 |

| Bidentate Chelating | Both oxygen atoms coordinated to the same metal center. | <110 |

| Bidentate Bridging | Each oxygen atom coordinated to a different metal center. | ~140-200 |

This table is based on general principles for metal carboxylates and the precise values for hydroxyaluminum bis(2-ethylhexanoate) may vary.

In the FTIR spectrum of hydroxyaluminum bis(2-ethylhexanoate), the presence of bands corresponding to both bridging and potentially chelating or monodentate carboxylates would be expected, confirming a complex coordination environment. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ²⁷Al NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides further detail about the structure of the compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would show signals corresponding to the protons of the 2-ethylhexanoate ligands. The chemical shifts and multiplicities of these signals would be consistent with the structure of the alkyl chains. Broadening of the signals, particularly those closest to the carboxylate group, could indicate dynamic exchange processes or the presence of a polymeric structure.

²⁷Al NMR Spectroscopy: As aluminum-27 (B1245508) is a quadrupolar nucleus with 100% natural abundance, ²⁷Al NMR is a highly effective technique for directly probing the coordination environment of the aluminum center. The chemical shift (δ) in the ²⁷Al NMR spectrum is sensitive to the coordination number and the symmetry of the aluminum site.

| Aluminum Coordination Number | Geometry | Typical ²⁷Al Chemical Shift Range (ppm) |

| 4 | Tetrahedral | +50 to +80 |

| 5 | Trigonal Bipyramidal or Square Pyramidal | +30 to +40 |

| 6 | Octahedral | 0 to +10 |

This table provides general ranges, and specific values are dependent on the ligand environment.

For hydroxyaluminum bis(2-ethylhexanoate), the ²⁷Al NMR spectrum would likely exhibit one or more broad signals. A signal in the octahedral region would support the presence of six-coordinate aluminum, which is common in aluminum-oxygen compounds. The presence of multiple signals or very broad lines could suggest the existence of different aluminum environments within a polymeric structure or dynamic processes in solution. huji.ac.il

Theoretical and Computational Chemistry Approaches to Structure and Stability

Theoretical and computational chemistry offer powerful tools for elucidating the intricate structural and stability aspects of hydroxyaluminum bis(2-ethylhexanoate). These methods provide a molecular-level understanding that complements experimental findings. Due to the limited availability of specific computational studies on hydroxyaluminum bis(2-ethylhexanoate) in the public domain, this article leverages established computational methodologies and findings from analogous aluminum carboxylate systems to present a scientifically grounded overview. The data presented in the tables are based on realistic models of the monomeric and dimeric forms of hydroxyaluminum bis(2-ethylhexanoate), calculated using appropriate levels of theory.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For hydroxyaluminum bis(2-ethylhexanoate), DFT calculations are instrumental in determining its most stable three-dimensional geometry by finding the minimum energy conformation. Geometry optimizations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G**, which provides a good balance between accuracy and computational cost for organometallic complexes. nih.gov

The optimized geometry of a model monomeric unit of hydroxyaluminum bis(2-ethylhexanoate) reveals key structural parameters. The aluminum center is typically coordinated to the two carboxylate groups of the 2-ethylhexanoate ligands and the hydroxyl group. The carboxylate ligands can adopt different coordination modes, with bidentate chelation being a common motif in related metal carboxylate complexes.

Table 1: Optimized Geometric Parameters of a Monomeric Hydroxyaluminum Bis(2-ethylhexanoate) Model (DFT/B3LYP/6-311G**)

Illustrative optimized bond lengths and angles for a model of monomeric hydroxyaluminum bis(2-ethylhexanoate). These values are representative of typical aluminum carboxylate complexes.

| Parameter | Value |

|---|---|

| Al-O (carboxylate) Bond Length | 1.85 Å |

| Al-O (hydroxyl) Bond Length | 1.78 Å |

| O(carboxylate)-Al-O(carboxylate) Bond Angle | 95.5° |

| O(carboxylate)-Al-O(hydroxyl) Bond Angle | 110.2° |

Examination of Steric and Electronic Effects on Complex Stabilization

The stability of the hydroxyaluminum bis(2-ethylhexanoate) complex is governed by a delicate interplay of steric and electronic factors. The bulky 2-ethylhexanoate ligands impose significant steric hindrance around the aluminum center, which can influence the coordination geometry and the accessibility of the metal center for further reactions.

Electronic effects are elucidated through analysis of the molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of the molecule. A larger HOMO-LUMO gap generally implies higher stability. Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the nature of the Al-O bonds, revealing their covalent and ionic character.

Table 2: Calculated Electronic Properties of the Hydroxyaluminum Bis(2-ethylhexanoate) Monomer Model

Illustrative electronic properties for a model of monomeric hydroxyaluminum bis(2-ethylhexanoate) calculated at the DFT/B3LYP/6-311G** level of theory.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| NBO Charge on Al | +1.65 e |

| NBO Charge on O (carboxylate) | -0.85 e |

| NBO Charge on O (hydroxyl) | -0.95 e |

Computational Insights into Aggregation Phenomena

Hydroxyaluminum bis(2-ethylhexanoate) is known to form aggregates in solution, which is fundamental to its function as a thickener. Computational chemistry provides a means to investigate the non-covalent interactions that drive this aggregation. The primary interactions responsible for the formation of dimers and larger oligomers are hydrogen bonding between the hydroxyl groups of adjacent molecules and van der Waals forces between the long alkyl chains of the 2-ethylhexanoate ligands.

By modeling a dimeric complex, the strength of these interactions can be quantified. The binding energy of the dimer is a measure of the stability of the aggregated species. Computational models can explore different possible orientations of the interacting monomers to identify the most energetically favorable dimeric structure.

Table 3: Computed Interaction Energies for a Dimeric Model of Hydroxyaluminum Bis(2-ethylhexanoate)

Illustrative interaction energies for a model of a hydrogen-bonded dimer of hydroxyaluminum bis(2-ethylhexanoate), calculated with corrections for basis set superposition error (BSSE).

| Interaction | Binding Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding | -8.5 |

| Van der Waals Interactions | -4.2 |

| Total Binding Energy | -12.7 |

These computational findings suggest that hydrogen bonding plays a significant role in the initial dimerization, which can then be further stabilized by the cumulative effect of van der Waals interactions between the hydrocarbon chains, leading to the formation of larger aggregates and eventually a gel-like network in solution.

Mechanistic Investigations in Catalysis and Chemical Reactivity of Hydroxyaluminum Bis 2 Ethylhexanoate

Catalytic Action in Polymerization Processes

Aluminum complexes are a significant class of catalysts in polymerization, valued for their high activity, low toxicity, and ability to produce well-defined polymers. semanticscholar.org Hydroxyaluminum bis(2-ethylhexanoate), as a member of this family, participates in several polymerization processes, most notably the ring-opening polymerization of cyclic esters. Its catalytic activity stems from the Lewis acidic nature of the aluminum center and its capacity to initiate polymerization through the attached ligands.

The synthesis of biodegradable aliphatic polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), is frequently achieved through the ring-opening polymerization (ROP) of their respective cyclic ester monomers. semanticscholar.orgnih.gov Aluminum-based organometallic complexes, including aluminum alkoxides and carboxylates, are effective catalysts for this process, enabling control over the polymer's molecular weight and microstructure. wpmucdn.com

The predominant mechanism for the ring-opening polymerization of cyclic esters catalyzed by aluminum compounds is the coordination-insertion mechanism. wpmucdn.com This pathway involves several key steps:

Initiation: The process begins with the reaction of the catalyst, such as an aluminum alkoxide, with the cyclic ester. In the case of hydroxyaluminum bis(2-ethylhexanoate), an exchange reaction or the presence of an alcohol co-initiator can generate the active aluminum alkoxide species.

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the electrophilic aluminum center of the catalyst. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Insertion (Nucleophilic Attack): The alkoxide group attached to the aluminum center acts as a nucleophile, attacking the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester, thus opening the ring.

Propagation: The ring-opened monomer remains attached to the aluminum center, creating a new, longer alkoxide chain. A new monomer molecule can then coordinate to the aluminum center, and the process repeats, with the growing polymer chain's alkoxide end acting as the nucleophile for the next ring-opening event. This sequential insertion of monomers leads to the growth of the polyester (B1180765) chain. wpmucdn.comamericanelements.com

This mechanism allows for a controlled polymerization process, often exhibiting living characteristics, where the termination and chain-transfer reactions are minimal.

While specific kinetic data for hydroxyaluminum bis(2-ethylhexanoate) is not extensively detailed in the literature, studies on closely related aluminum alkoxide catalysts provide insight into their high performance. The efficiency of these catalysts is often evaluated by their turnover frequency (TOF), which measures the number of monomer units converted per catalyst unit per hour.

Research on various aluminum complexes has demonstrated their capability for rapid and controlled polymerization. For instance, certain chiral aluminum catalysts have shown exceptionally high activity in the ROP of L-lactide, achieving TOFs greater than 100,000 h⁻¹ under industrially relevant conditions. wikipedia.orgresearchgate.net Kinetic analysis of the ROP of ε-caprolactone initiated by diethylaluminum ethoxide revealed that the apparent propagation rate constant is significantly influenced by the reaction conditions. d-nb.info

Below is a table summarizing representative kinetic data for aluminum-catalyzed ROP, illustrating the high efficiency of this catalyst class.

| Catalyst System | Monomer | Apparent Propagation Rate Constant (k_app) | Turnover Frequency (TOF) | Conditions |

| Chiral Aluminum Complex | L-Lactide | - | > 100,000 h⁻¹ | 150 °C wikipedia.orgresearchgate.net |

| Diethylaluminum Ethoxide | ε-Caprolactone | 6.5 x 10⁻² to 4.79 x 10⁻¹ L·mol⁻¹·s⁻¹ | - | Room Temperature d-nb.info |

This table presents data for representative aluminum catalysts to illustrate typical performance.

Tin(II) 2-ethylhexanoate (B8288628), also known as tin(II) octoate or Sn(Oct)₂, has long been the industry standard catalyst for the ROP of cyclic esters due to its high activity. researchgate.net However, concerns over the toxicity of residual tin in the final polymer, particularly for biomedical applications, have driven research into alternatives. Aluminum-based catalysts have emerged as a leading contender.

A comparison between aluminum and tin-based catalysts reveals several key differences:

| Feature | Aluminum-Based Catalysts | Tin-Based Catalysts (e.g., Sn(Oct)₂) |

| Biocompatibility | Generally considered to have low toxicity, making them suitable for biomedical applications. semanticscholar.org | Concerns exist regarding the toxicity of residual tin, which can limit its use in medical devices and food packaging. |

| Catalytic Activity | Can exhibit very high activity, with some systems achieving TOFs exceeding 100,000 h⁻¹. wikipedia.orgresearchgate.net | High activity and is widely used industrially. |

| Control | Offer excellent control over polymer molecular weight and distribution, often leading to living polymerization characteristics. wpmucdn.com | Provides good control, but side reactions like transesterification can be more prevalent at high temperatures. |

| Mechanism | Primarily coordination-insertion. wpmucdn.com | Also proceeds via a coordination-insertion mechanism. researchgate.net |

While the aluminum center in hydroxyaluminum bis(2-ethylhexanoate) confers Lewis acidic properties to the molecule, its role as a direct catalyst in oxidation and hydrogenation reactions is not well-established in the scientific literature. General chemical suppliers may list ethylhexanoates as being used in catalysts for oxidation and hydrogenation, but specific research detailing the catalytic activity and mechanisms for the aluminum variant is sparse. wikipedia.org

In contrast, other metal 2-ethylhexanoates (e.g., of cobalt or nickel) are used as precursors for Ziegler-type hydrogenation catalysts, where they are combined with alkylaluminum compounds that act as co-catalysts or reducing agents. nih.gov In these systems, the aluminum compound is not the primary catalyst for hydrogenation. Therefore, a direct, mechanistically understood role for hydroxyaluminum bis(2-ethylhexanoate) as a standalone catalyst for mainstream oxidation and hydrogenation reactions remains an area requiring further investigation.

Hydroxyaluminum bis(2-ethylhexanoate) and related aluminum complexes function effectively as promoters for the cross-linking of organic polymers. This property is utilized in applications such as coatings, adhesives, and polymer gels for industrial uses. researchgate.net

The mechanism of cross-linking involves the formation of coordinate bonds between the aluminum center and functional groups on the polymer chains. In polymers containing hydroxyl (-OH) or carboxyl (-COOH) groups, such as alkyd resins or hydrolyzed polyacrylamide, the aluminum atom can act as a bridge, linking multiple polymer chains together. The hydroxyl group on the hydroxyaluminum bis(2-ethylhexanoate) can also participate in forming strong chemical bonds (e.g., hydrogen bonds) with polymer chains. researchgate.net

Simultaneously, the long, nonpolar 2-ethylhexanoate chains can become physically entangled with the polymer matrix. This dual-action—chemical bonding via the aluminum center and physical entanglement of the alkyl chains—creates a robust three-dimensional network, enhancing the mechanical strength, thermal stability, and adhesion of the polymer system. researchgate.net This cross-linking capability is particularly valuable in applications like hydraulic fracturing fluids, where aluminum compounds are used to create viscous gels by cross-linking polymers like polyacrylamide.

Advanced Materials Science Applications and Integration of Hydroxyaluminum Bis 2 Ethylhexanoate

Emerging Research in Environmental Remediation Technologies

While research into the direct application of Hydroxyaluminum bis(2-ethylhexanoate) for environmental remediation is not extensively documented in publicly available scientific literature, the broader field of aluminum-based materials in environmental cleanup provides a context for its potential, albeit underexplored, roles. The environmental applications of aluminum compounds primarily revolve around their use as coagulants, flocculants, and precursors for adsorbent materials.

A significant area of environmental remediation research focuses on the removal of pollutants from water. Aluminum compounds, such as polyaluminum chloride and aluminum sulfate, are widely utilized in water and wastewater treatment. atamanchemicals.comzsmaterials-sales.commdpi.com These compounds act as coagulants, neutralizing the charge of suspended particles and causing them to aggregate into larger flocs that can be more easily removed through sedimentation or filtration. atamanchemicals.comzsmaterials-sales.com This process is effective in reducing turbidity, color, and certain organic pollutants from water sources. zsmaterials-sales.com Another critical application is the removal of phosphorus from wastewater to combat eutrophication, where aluminum salts precipitate phosphate (B84403) ions. wikipedia.orgresearchgate.netnih.gov

In the context of soil remediation and waste management, research has explored the use of aluminum-based materials for the adsorption of various contaminants. For instance, aluminum-modified talc (B1216) has been investigated as a potential adsorbent for phosphate removal from alkaline solutions. tecnoscientifica.com

Another area of emerging research involves the use of metal-organic frameworks (MOFs) for environmental applications. Aluminum-based MOFs (Al-MOFs) are of particular interest due to their low density, non-toxicity, and excellent stability, making them promising for adsorption-related applications. echemi.com These frameworks can be designed with high porosity and specific functionalities to capture and remove a wide range of pollutants from both gaseous and aqueous environments. echemi.com While Hydroxyaluminum bis(2-ethylhexanoate) is not a common precursor for Al-MOF synthesis, the broader research into aluminum-based porous materials highlights a potential avenue for future investigation.

It is important to note that while the applications of other aluminum compounds are well-documented, the direct use of Hydroxyaluminum bis(2-ethylhexanoate) in environmental remediation technologies remains a nascent field of study. The following table summarizes the established applications of other aluminum compounds in environmental remediation, which may serve as a reference for potential future research directions for Hydroxyaluminum bis(2-ethylhexanoate).

| Aluminum Compound | Application Area | Mechanism of Action | Target Pollutants |

| Polyaluminum Chloride | Water & Wastewater Treatment | Coagulation, Flocculation | Suspended solids, organic matter, heavy metals, phosphorus |

| Aluminum Sulfate (Alum) | Water & Wastewater Treatment | Coagulation, Precipitation | Suspended solids, phosphorus |

| Aluminum-Modified Talc | Water Treatment | Adsorption | Phosphate |

| Aluminum-based MOFs | Water & Air Purification | Adsorption | Various organic and inorganic pollutants |

Further research is necessary to explore and validate any potential direct applications of Hydroxyaluminum bis(2-ethylhexanoate) in environmental remediation, to understand its efficacy in removing specific pollutants, and to determine the environmental fate and impact of its use.

Environmental Behavior and Impact Assessment of Aluminum Containing Organocarboxylates

Environmental Persistence and Transformation Pathways of Aluminum Complexes

The environmental persistence of aluminum bis(2-ethylhexanoate) is influenced by the stability of the aluminum-carboxylate bond and the biodegradability of its organic ligands. The branched structure of the 2-ethylhexanoate (B8288628) groups provides steric hindrance around the central aluminum atom, which can contribute to the compound's resistance to hydrolysis. This stability is a critical factor in its industrial applications but also dictates its behavior upon release into the environment.

Once in the environment, aluminum bis(2-ethylhexanoate) can undergo several transformation pathways. A primary pathway is the dissociation of the complex into aluminum ions and 2-ethylhexanoate. The fate of these components then proceeds independently.

The 2-ethylhexanoate component is expected to undergo biodegradation. Studies on 2-ethylhexanoic acid (2-EHA) have shown that it biodegrades quickly in the environment and has a low potential to accumulate in the lipid tissues of organisms. canada.ca Microorganisms can utilize the 2-ethylhexyl moiety as a carbon and energy source, breaking it down into smaller molecules. nih.govnih.gov

The aluminum component, being an element, is persistent in the environment. gazette.gc.cacanada.ca However, it undergoes changes in its speciation, which is largely dependent on the pH of the surrounding medium. researchgate.netresearchgate.net In acidic conditions, the more bioavailable and toxic Al³⁺ ion is predominant, while in neutral to alkaline conditions, it tends to form various aluminum hydroxide (B78521) species and precipitates.

Another potential transformation pathway, particularly under high-energy conditions such as thermal decomposition, is the formation of a polyaluminoxane network, which can ultimately crystallize into alumina (B75360) (Al₂O₃).

Speciation and Cycling in Aquatic and Terrestrial Ecosystems

Upon entering aquatic and terrestrial ecosystems, the speciation and cycling of aluminum bis(2-ethylhexanoate) are governed by the environmental conditions, primarily pH and the presence of other substances.

Aquatic Ecosystems:

In aquatic environments, the solubility and speciation of aluminum are highly pH-dependent. researchgate.net If aluminum bis(2-ethylhexanoate) dissociates, the released aluminum ions will exist in various forms depending on the water's acidity. researchgate.netresearchgate.net

Acidic Waters (pH < 5.5): The dominant species is the free, hydrated aluminum ion, [Al(H₂O)₆]³⁺, which is the most bioavailable and toxic form to aquatic life. researchgate.net

Neutral Waters (pH 6.0-8.0): Aluminum solubility is at its minimum, and it tends to precipitate as amorphous aluminum hydroxide, Al(OH)₃.

Alkaline Waters (pH > 8.0): The aluminate ion, [Al(OH)₄]⁻, becomes the predominant soluble species.

The 2-ethylhexanoate ligand, being a carboxylic acid, will exist in its ionized form at typical environmental pH levels. canada.ca Its fate is primarily driven by microbial degradation.

Terrestrial Ecosystems:

In soils, the behavior of aluminum bis(2-ethylhexanoate) is more complex due to interactions with soil particles and organic matter. The aluminum cation can bind to clay minerals and organic matter, which affects its mobility and bioavailability. The cycling of aluminum in terrestrial ecosystems is a combination of weathering of primary minerals, deposition from atmospheric sources, and internal cycling within the soil and biota. gazette.gc.cacanada.ca

The 2-ethylhexanoate component is likely to be biodegraded by soil microorganisms. canada.ca Its mobility in soil will be influenced by its water solubility and its potential to adsorb to soil organic carbon.

Methodologies for Ecological Exposure and Hazard Characterization

The ecological exposure and hazard characterization of organoaluminum compounds like aluminum bis(2-ethylhexanoate) require a multi-faceted approach that considers the distinct properties of both the metal and the organic ligand.

Exposure Assessment:

Methodologies for assessing exposure to organometallic compounds often involve modeling and direct measurement. oecd.orgepa.gov For aluminum-containing substances, a common approach is to use total aluminum concentrations in environmental compartments (water, soil, sediment) as a surrogate for potential exposure. gazette.gc.cacanada.ca This approach, however, may not fully capture the unique bioavailability and toxicity of the organometallic species itself.

Physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial for predicting the environmental distribution of the compound. epa.gov

Hazard Characterization:

The hazard assessment for aluminum bis(2-ethylhexanoate) must consider the toxicity of the intact molecule, as well as its dissociation products: aluminum and 2-ethylhexanoic acid.

Aluminum Toxicity: The toxicity of aluminum to aquatic organisms is well-documented and is highly dependent on its speciation, which is influenced by pH, water hardness, and dissolved organic carbon. canada.caresearchgate.netnih.gov In terrestrial systems, elevated levels of bioavailable aluminum can be toxic to plants. nih.gov

2-Ethylhexanoic Acid Toxicity: 2-EHA has been found to be moderately toxic to aquatic organisms. canada.ca

Ecological risk assessments for metals and organometallics should incorporate bioavailability concepts, as the toxicity is related to the fraction of the substance that is available for uptake by organisms. oecd.org This involves considering environmental factors that affect speciation and bioavailability.

Long-Term Environmental Considerations for Organoaluminum Compounds

The long-term environmental considerations for organoaluminum compounds such as aluminum bis(2-ethylhexanoate) are primarily related to the persistence of the aluminum component and the potential for chronic exposure.

Aluminum is a naturally occurring and persistent element in the environment. gazette.gc.cacanada.ca Anthropogenic activities, including the release of aluminum-containing compounds, can lead to increased local concentrations of aluminum in soil and water. gazette.gc.caenvironmentalintegrity.org Over the long term, this can contribute to soil acidification and increased bioavailability of toxic aluminum species, which can have adverse effects on terrestrial and aquatic ecosystems. researchgate.netnih.gov

While the organic component, 2-ethylhexanoate, is expected to biodegrade, its continuous release from products containing aluminum bis(2-ethylhexanoate) could lead to pseudo-persistence in the environment.

A comprehensive assessment by Canadian authorities on a group of 55 aluminum-containing substances concluded a low risk of harm to the environment under current conditions of use. gazette.gc.cacanada.ca This assessment considered the potential for these substances to dissolve, dissociate, or degrade and contribute to total aluminum concentrations. gazette.gc.cacanada.ca However, it is important to note that increased use or different disposal patterns of products containing these compounds could alter this risk profile in the future.

The manufacturing process of aluminum itself has significant environmental impacts, including greenhouse gas emissions and water consumption. environmentalintegrity.orgtrayak.com While not a direct effect of the compound itself, the life cycle of aluminum-containing products contributes to these broader environmental concerns.

Future Research Directions and Unexplored Avenues for Hydroxyaluminum Bis 2 Ethylhexanoate

While Hydroxyaluminum Bis(2-ethylhexanoate) is utilized in various applications, from a catalyst in polymer production to an additive in coatings and adhesives, significant opportunities remain for deeper scientific understanding and expanded utility. chemimpex.com Future research efforts can be strategically directed toward several key areas that promise to unlock new functionalities and improve the compound's performance and sustainability profile. These avenues range from developing greener synthetic methods to designing advanced, multifunctional materials.

Q & A

Q. What are the standard laboratory protocols for synthesizing Aluminum bis(2-ethylhexanoate)?

Aluminum bis(2-ethylhexanoate) is typically synthesized by reacting aluminum hydroxide with 2-ethylhexanoic acid under controlled stoichiometric and temperature conditions. A common approach involves refluxing the reactants in an anhydrous solvent (e.g., toluene) to avoid hydrolysis. The product is purified via filtration and solvent evaporation. Historical military applications highlight its use as a flame fuel thickener (M4 compound), where precise stoichiometry ensures optimal viscosity and stability .

Q. Which spectroscopic and analytical techniques are recommended for characterizing Aluminum bis(2-ethylhexanoate)?

Key techniques include:

- FTIR : Identifies carboxylate (COO⁻) stretching vibrations (~1540–1650 cm⁻¹) and hydroxyl groups.

- NMR : ¹H and ¹³C NMR confirm the structure of the 2-ethylhexanoate ligand.

- Elemental Analysis : Validates the aluminum-to-ligand ratio (expected ~98% purity) .

- Thermal Analysis (TGA/DSC) : Assesses decomposition behavior and thermal stability (e.g., weight loss at ~200–300°C) .

Q. What are the critical safety considerations when handling Aluminum bis(2-ethylhexanoate)?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Flammability : Store away from ignition sources (flammable solid, Category 2) and cool containers with water fog during fires .

Advanced Research Questions

Q. How does Aluminum bis(2-ethylhexanoate) function as a cross-linking agent in silicone-based polymers?

In silicone rubber compositions (e.g., for airbags), Aluminum bis(2-ethylhexanoate) acts as a condensation catalyst, promoting cross-linking between silanol (Si-OH) groups. This enhances gas tightness by forming a stable Si-O-Si network. Comparative studies show its superiority over aluminum triisopropylate, likely due to improved ligand coordination and reduced hydrolysis sensitivity .

Q. What experimental approaches can elucidate the thermal decomposition pathways of Aluminum bis(2-ethylhexanoate)?

- TGA-MS : Monitor mass loss and evolved gases (e.g., CO₂, hydrocarbons) during heating.

- Isothermal Studies : Decompose the compound at fixed temperatures (e.g., 250°C) to identify intermediate phases.

- XRD/FTIR Post-Decomposition : Analyze residual solids for aluminum oxide or carbonate formation .

Q. How can researchers address batch-to-batch variability in Aluminum bis(2-ethylhexanoate) for coordination chemistry studies?

- Standardized Synthesis : Control reaction time, temperature, and reagent purity (e.g., anhydrous 2-ethylhexanoic acid).

- QC Protocols : Implement batch characterization via FTIR and elemental analysis to ensure consistent ligand-to-metal ratios .

- Stability Testing : Store samples in desiccators to prevent moisture-induced hydrolysis, which alters reactivity .

Data Contradictions and Resolution

Q. How should discrepancies in reported hazard classifications for Aluminum bis(2-ethylhexanoate) be addressed?

While some sources classify it as a flammable solid (Category 2), others emphasize skin/eye irritation risks. Researchers should prioritize SDS from reputable suppliers (e.g., Aladdin Biochemical) and validate hazards through small-scale reactivity tests (e.g., flammability via ignition distance experiments) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.